molecular formula C11H14N2O5S B12532407 2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide CAS No. 669000-53-7

2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B12532407
CAS No.: 669000-53-7
M. Wt: 286.31 g/mol
InChI Key: VKCDPAYFTHNOSR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide is a chemical compound with a complex structure that includes a hydroxymethyl group, a ketone, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylbenzoyl chloride with 2-(hydroxymethyl)-3-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide.

    Reduction: Formation of 2-(hydroxymethyl)-3-hydroxy-N-(4-sulfamoylphenyl)butanamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

Uniqueness

2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

CAS No.

669000-53-7

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

2-(hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C11H14N2O5S/c1-7(15)10(6-14)11(16)13-8-2-4-9(5-3-8)19(12,17)18/h2-5,10,14H,6H2,1H3,(H,13,16)(H2,12,17,18)

InChI Key

VKCDPAYFTHNOSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CO)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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